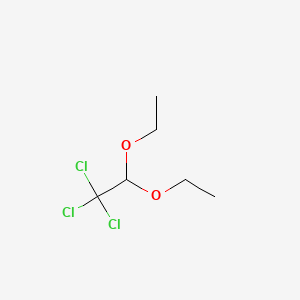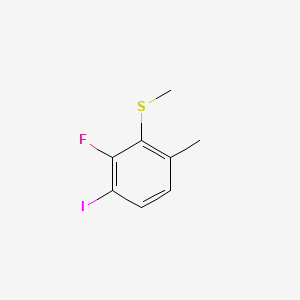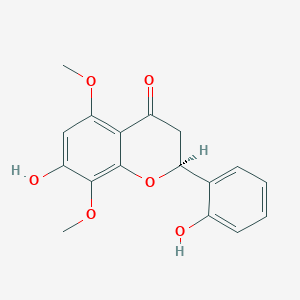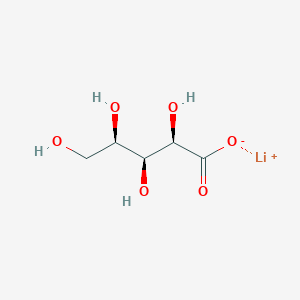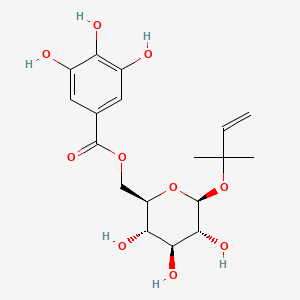![molecular formula C9H8Cl4O2 B14756637 1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene CAS No. 832-11-1](/img/structure/B14756637.png)
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[221]hepta-2,5-diene is a chemical compound with the molecular formula C15H12Cl4O2 It is a member of the bicyclo[221]heptadiene family, characterized by its unique structure featuring a bicyclic ring system with multiple chlorine and methoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene can be synthesized through a Diels-Alder reaction involving tetrachlorodimethoxycyclopentadiene and propargyl esters of the corresponding acids. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The optimal synthesis conditions involve the use of specific solvents and temperature control to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions with appropriate reactants and catalysts. The process is optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality compound for various applications.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Ru(III) to form ninhydrin derivatives.
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other substituents under specific conditions.
Rearrangement: Acid-induced rearrangement can lead to the formation of substituted indenones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Ru(III), acids for rearrangement reactions, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include ninhydrin derivatives, substituted indenones, and various substituted bicyclo[2.2.1]heptadiene derivatives .
科学的研究の応用
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
作用機序
The mechanism by which 1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene exerts its effects involves its interaction with molecular targets through its reactive chlorine and methoxy groups. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of various derivatives. The pathways involved include Diels-Alder reactions, oxidation, and rearrangement processes .
類似化合物との比較
Similar Compounds
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound is similar in structure but contains additional chlorine atoms, leading to different chemical properties and reactivity.
1,4,5,6-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-5-en-2-one: This compound has a similar bicyclic structure but differs in the position and number of chlorine and methoxy groups.
Uniqueness
1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene is unique due to its specific arrangement of chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
特性
CAS番号 |
832-11-1 |
|---|---|
分子式 |
C9H8Cl4O2 |
分子量 |
290.0 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H8Cl4O2/c1-14-9(15-2)7(12)3-4-8(9,13)6(11)5(7)10/h3-4H,1-2H3 |
InChIキー |
AGYRMNNZHPAOKQ-UHFFFAOYSA-N |
正規SMILES |
COC1(C2(C=CC1(C(=C2Cl)Cl)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


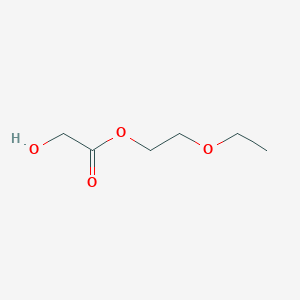
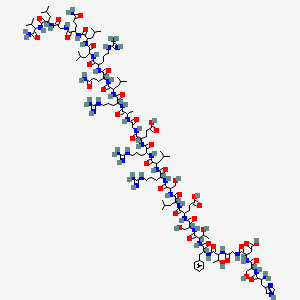

![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
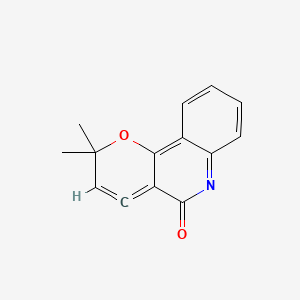
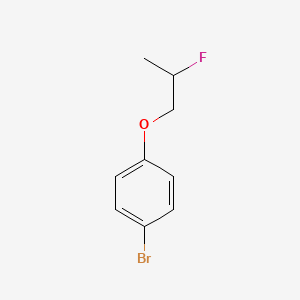
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
![2-Pyrimidinamine, 4-(4-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14756627.png)
